3-Chloro-5-(4-chlorophenyl)cyclohex-2-en-1-one
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Overview
Description
2-Cyclohexen-1-one, 3-chloro-5-(4-chlorophenyl)- is an organic compound that belongs to the class of cyclohexenones It is characterized by the presence of a cyclohexene ring with a ketone group at the first position, and chlorine atoms attached to the third and fifth positions, with one of the chlorines being part of a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-chloro-5-(4-chlorophenyl)- can be achieved through several methods. One common approach involves the chlorination of 2-Cyclohexen-1-one, followed by the introduction of the 4-chlorophenyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For instance, the use of vanadium catalysts in the oxidation of cyclohexene can be employed to produce cyclohexenone derivatives, which can then be further chlorinated and functionalized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-chloro-5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 3-chloro-5-(4-chlorophenyl)- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of pharmaceuticals and fragrances due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-5-(4-chlorophenyl)- involves its interaction with molecular targets through its electrophilic ketone group. This allows it to participate in various addition reactions, forming covalent bonds with nucleophiles. The compound can also undergo conjugate addition, where nucleophiles add to the β-position of the enone system, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the chlorine and phenyl substitutions.
2-Cyclohexen-1-one: Lacks the chlorophenyl group but shares the enone structure.
3-Chloro-2-cyclohexen-1-one: Similar structure but without the phenyl group.
Uniqueness
The combination of these substituents allows for a broader range of chemical reactions and interactions compared to its simpler analogs .
Properties
CAS No. |
54898-64-5 |
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Molecular Formula |
C12H10Cl2O |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3-chloro-5-(4-chlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9H,5-6H2 |
InChI Key |
NENCDWYLDXFQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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